molecular formula C7H8N4 B1396156 3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine CAS No. 1155846-90-4

3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine

Cat. No.: B1396156
CAS No.: 1155846-90-4
M. Wt: 148.17 g/mol
InChI Key: RPCRJEFBBHEMAP-UHFFFAOYSA-N
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Description

3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a pyrazole ring fused to a pyridine ring, with an aminomethyl group attached to the pyrazole ring. Pyrazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as an inhibitor of the human nicotinamide phosphoribosyltransferase (NAMPT) enzyme . This interaction is significant because NAMPT is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical cofactor in cellular metabolism . By inhibiting NAMPT, this compound can modulate NAD+ levels, thereby affecting various metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it acts as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By inhibiting TRKs, this compound can suppress the proliferation of cancer cells, making it a potential candidate for cancer therapy . Additionally, it has been observed to affect the Ras/Erk, PLC-γ, and PI3K/Akt signaling pathways, which are crucial for cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with NAMPT results in the inhibition of NAD+ biosynthesis . Furthermore, its binding to TRKs leads to the inhibition of downstream signaling pathways, thereby suppressing cell proliferation and inducing apoptosis in cancer cells . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied extensively. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that the compound maintains its biological activity, making it suitable for in vitro and in vivo experiments . Its effects on cellular function may vary over time, depending on the experimental conditions and the specific cell types used .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit cancer cell proliferation without causing significant toxicity . At higher doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as NAMPT, affecting the biosynthesis of NAD+ and other metabolites . Additionally, it influences metabolic flux and metabolite levels, thereby modulating cellular metabolism . These interactions underscore the compound’s potential to regulate metabolic pathways and its therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, which affect its biological activity .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biological effects . It has been found to accumulate in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . These interactions are crucial for its activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine typically involves the reaction of aminopyrazole derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. One common method is the Friedländer condensation, which involves the reaction of aminopyrazole with a carbonyl compound under acidic conditions . Another approach is the multicomponent synthesis, where aminopyrazole, benzaldehydes, and acetophenones react in a one-pot procedure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups attached to the aminomethyl group.

Scientific Research Applications

3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-B]pyridine: A closely related compound with similar biological activities.

    2H-Pyrazolo[3,4-B]pyridine: Another isomer with distinct properties and applications.

    Pyrazolo[3,4-C]pyridine: A different fusion pattern of the pyrazole and pyridine rings.

Uniqueness

3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminomethyl group allows for further functionalization, making it a versatile building block for the synthesis of novel compounds with potential therapeutic applications.

Properties

IUPAC Name

2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-4-6-5-2-1-3-9-7(5)11-10-6/h1-3H,4,8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCRJEFBBHEMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2N=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155846-90-4
Record name 1H-Pyrazolo[3,4-b]pyridin-3-ylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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